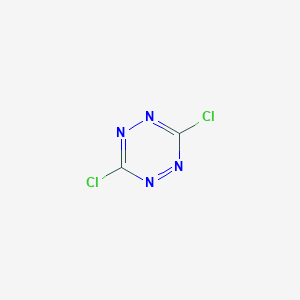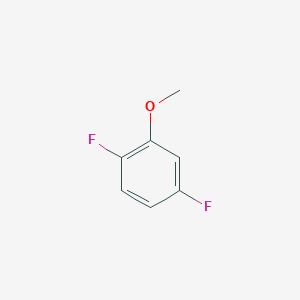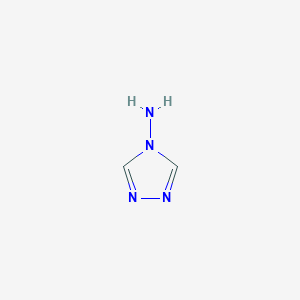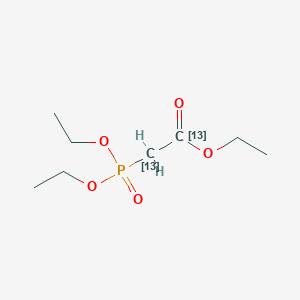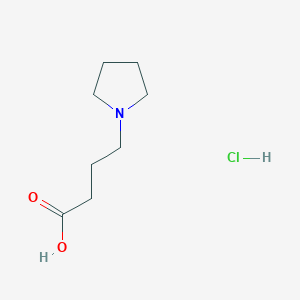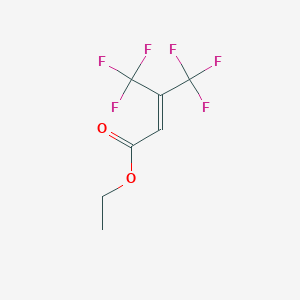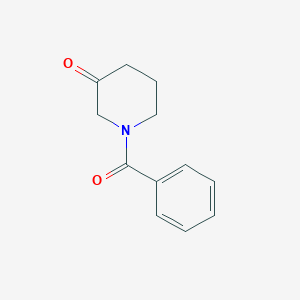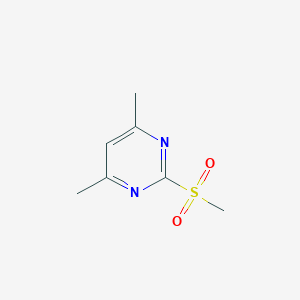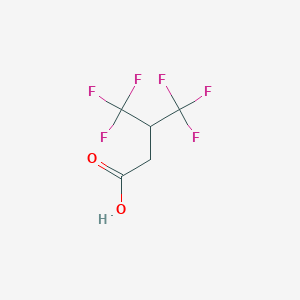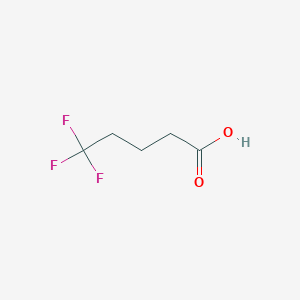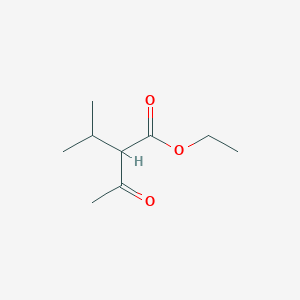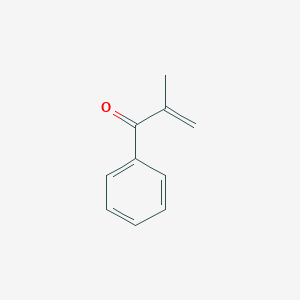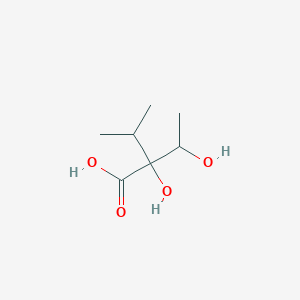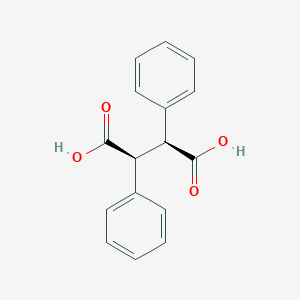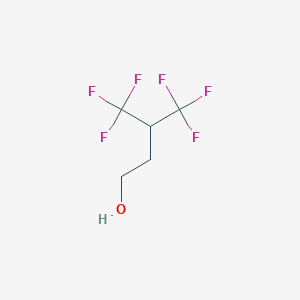
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step chemical processes, starting from basic building blocks to achieve the desired fluorinated structure. For instance, the synthesis of 2-(trifluoromethyl)butan-4-olides was reported through a three-step process beginning with a Wittig reaction using methyl 3,3,3-trifluoropyruvate as a starting material, demonstrating the complexity of synthesizing fluorinated compounds (Palecek, Kvíčala, & Paleta, 2002).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol often includes unique arrangements due to the presence of fluorine atoms. These structures can be elucidated using techniques like X-ray crystallography, as shown in studies of related trifluoromethylated compounds, revealing intricate details about inter- and intramolecular hydrogen bonding and the spatial orientation of fluorine atoms (Singh, Twamley, & Shreeve, 2001).
Chemical Reactions and Properties
Fluorinated compounds like 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol participate in various chemical reactions, owing to the reactivity of the fluorine atoms and the hydroxyl group. These reactions can include cyclocondensation and interactions with nucleophiles, as illustrated by the synthesis and reactivity studies of structurally related compounds (Flores et al., 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds, including 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, such as melting points, boiling points, and solubility, are significantly influenced by the fluorine atoms. These properties are crucial for understanding the compound's behavior in different environments and potential applications. Studies on related fluorinated compounds provide insight into how fluorination affects physical characteristics, including density, phase transitions, and miscibility with water (Jin et al., 2008).
Scientific Research Applications
Application 1: Agrochemicals and Pharmaceuticals
- Specific Scientific Field: Agrochemicals and Pharmaceuticals .
- Summary of the Application: Trifluoromethylpyridines, which can be synthesized using 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries involve various chemical reactions . The specific methods and technical details would depend on the particular derivative being synthesized and its intended application.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Trifluoromethyl-Substituted Dielectrophiles
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . This product is then used in reactions with hydroxylamine and hydrazine .
- Methods of Application or Experimental Procedures: The acetal precursor, 1,1-dimethoxy-1-(thien-2-yl)propane, is synthesized by reacting 2-propionylthiophene with trimethyl orthoformate . This is then acylated with trifluoroacetic anhydride to produce the desired product .
- Results or Outcomes: The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was successfully achieved .
Application 3: Synthesis of [Eu (tfa) 3] 2 bpm Complexes
- Specific Scientific Field: Inorganic Chemistry .
- Summary of the Application: The compound is used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
- Results or Outcomes: The [Eu (tfa) 3] 2 bpm complexes were successfully synthesized .
Application 4: Preparation of Lactones and Lactam Compounds
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: The compound can be used in medicine to prepare lactones and lactam compounds, which are used as central nervous system inhibitors .
- Results or Outcomes: Lactones and lactam compounds were successfully prepared .
Application 5: Synthesis of [13 CD2]benzylamine
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound is used as a reagent in the multistep synthesis of [13 CD2]benzylamine .
- Results or Outcomes: [13 CD2]benzylamine was successfully synthesized .
Application 6: Preparation of Immune Agents
properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSTTDILOTTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

